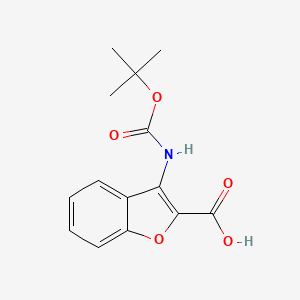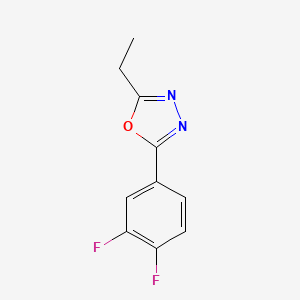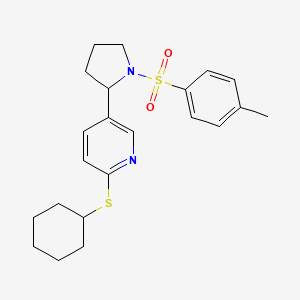
4-(2-Phenyloxazol-5-YL)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Phenyloxazol-5-YL)phenol is an organic compound that belongs to the class of oxazole derivatives It is characterized by the presence of a phenyl group attached to the oxazole ring, which is further connected to a phenol group
Preparation Methods
The synthesis of 4-(2-Phenyloxazol-5-YL)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 2-phenyl-5-chloromethyl oxazole with phenol under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium carbonate, which facilitates the substitution of the chlorine atom with the phenol group .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4-(2-Phenyloxazol-5-YL)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The oxazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common reagents and conditions used in these reactions include strong acids, bases, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2-Phenyloxazol-5-YL)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Phenyloxazol-5-YL)phenol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell lysis and death . In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
4-(2-Phenyloxazol-5-YL)phenol can be compared with other oxazole derivatives such as 1,4-Bis(5-phenyl-2-oxazolyl)benzene and 4-(4-N,N-diethylaminophenylmethylene)-2-(3-thienyl)oxazol-5-one . These compounds share similar structural features but differ in their chemical properties and applications. For example, 1,4-Bis(5-phenyl-2-oxazolyl)benzene is used as a fluorescent reagent, while 4-(4-N,N-diethylaminophenylmethylene)-2-(3-thienyl)oxazol-5-one has applications in pH sensing and electropolymerization.
Properties
CAS No. |
103656-71-9 |
|---|---|
Molecular Formula |
C15H11NO2 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
4-(2-phenyl-1,3-oxazol-5-yl)phenol |
InChI |
InChI=1S/C15H11NO2/c17-13-8-6-11(7-9-13)14-10-16-15(18-14)12-4-2-1-3-5-12/h1-10,17H |
InChI Key |
QZQUIKWDGDUNEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(O2)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{5-Chloro-2-[(4-chlorophenyl)methoxy]-phenyl}prop-2-enoic acid](/img/structure/B11814414.png)



![Methyl 4-phenylthieno[3,2-c]pyridine-6-carboxylate](/img/structure/B11814440.png)




![2-Tert-butyl-4-[(4-methoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B11814480.png)


![Ethyl 2-[(2-methyl-4-nitrophenyl)hydrazinylidene]propanoate](/img/structure/B11814496.png)

